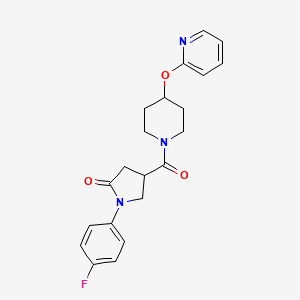
N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and a methoxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.
Introduction of the Methoxy-Methylphenyl Group: This step involves the coupling of the methoxy-methylphenyl amine with the thiazole intermediate, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acetylation: The final step is the acetylation of the amine group to form the acetamide, using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methylphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, potentially yielding thiazolidine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or thiazolidines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group are likely crucial for binding to these targets, potentially inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Lacks the methyl group on the phenyl ring.
N-(4-chlorophenyl)-2-((4-(2-((4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.
N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the thiazole and chlorophenyl moieties, makes N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide unique. These structural features may contribute to its specific biological activities and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-9-16(7-8-18(13)28-2)24-19(26)10-17-11-29-21(25-17)30-12-20(27)23-15-5-3-14(22)4-6-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBESRWVUYURU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401119.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401125.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401129.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2401130.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2401133.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401137.png)
